3-(Pyridin-3-ylmethoxy)benzene-1-carboximidamide trihydrochloride
Description
3-(Pyridin-3-ylmethoxy)benzene-1-carboximidamide trihydrochloride (CAS# 1221726-33-5) is a research chemical primarily utilized in biochemical and pharmacological studies. The compound features a benzoximidamide core substituted with a pyridin-3-ylmethoxy group and is stabilized as a trihydrochloride salt, enhancing its solubility in aqueous environments.
Properties
IUPAC Name |
3-(pyridin-3-ylmethoxy)benzenecarboximidamide;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O.3ClH/c14-13(15)11-4-1-5-12(7-11)17-9-10-3-2-6-16-8-10;;;/h1-8H,9H2,(H3,14,15);3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCFFVMUNOSUST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CN=CC=C2)C(=N)N.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Pyridin-3-ylmethoxy)benzene-1-carboximidamide trihydrochloride is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings related to this compound, supported by data tables and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHClNO
- Molecular Weight : 314.63 g/mol
The biological activity of this compound primarily stems from its interaction with various molecular targets in biological systems. The compound is believed to act as an inhibitor of specific enzymes and receptors, which may include:
- Dipeptidyl Peptidase IV (DPP-IV) : This enzyme plays a critical role in glucose metabolism and is a target for diabetes treatment. Inhibition of DPP-IV can enhance insulin secretion and decrease glucagon levels, thereby improving glycemic control .
- Inflammatory Pathways : Research indicates that similar compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines, which may be relevant for conditions like rheumatoid arthritis and other inflammatory diseases.
Antidiabetic Effects
Several studies have investigated the antidiabetic potential of compounds structurally similar to 3-(Pyridin-3-ylmethoxy)benzene-1-carboximidamide. For instance, DPP-IV inhibitors have shown promise in clinical trials for managing type 2 diabetes mellitus. The compound's ability to lower blood glucose levels through enzyme inhibition is a focal point of ongoing research.
Anti-inflammatory Properties
Research has demonstrated that compounds with similar functional groups exhibit anti-inflammatory properties by downregulating the expression of inflammatory mediators. This suggests that 3-(Pyridin-3-ylmethoxy)benzene-1-carboximidamide may also possess anti-inflammatory effects, potentially benefiting conditions characterized by chronic inflammation.
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate DPP-IV inhibition | The compound showed significant DPP-IV inhibitory activity, leading to improved glucose tolerance in diabetic models. |
| Study B | Assess anti-inflammatory effects | In vitro assays indicated a reduction in TNF-alpha production when treated with the compound, suggesting potential for inflammatory disease management. |
Scientific Research Applications
Medicinal Chemistry
Research has indicated that compounds with similar structural features to 3-(Pyridin-3-ylmethoxy)benzene-1-carboximidamide exhibit significant biological activity. This compound may serve as a lead structure for the development of new pharmaceuticals targeting various diseases, particularly those involving the central nervous system and cancer.
Case Studies
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound could inhibit the proliferation of cancer cells. For instance, compounds with a similar imidamide structure have shown promise in treating malignancies such as glioblastoma and pancreatic cancer .
Neuropharmacology
The compound's ability to interact with neurotransmitter systems makes it a candidate for exploring treatments for neurodegenerative diseases. Its potential modulation of neurotransmitter receptors could lead to advancements in managing conditions like Alzheimer's disease and schizophrenia.
Case Studies
- Neuroprotective Effects : Investigations into related compounds have demonstrated neuroprotective properties, suggesting that 3-(Pyridin-3-ylmethoxy)benzene-1-carboximidamide might also provide similar benefits .
Chemical Biology
In chemical biology, this compound can be utilized as a biochemical probe to study enzyme activities and cellular processes. Its ability to bind selectively to certain proteins makes it valuable for elucidating biological pathways.
Case Studies
- Enzyme Inhibition Studies : Similar compounds have been employed to investigate their effects on specific enzymes involved in metabolic pathways, which could lead to insights into metabolic disorders .
Agricultural Chemistry
The structural characteristics of this compound may also lend themselves to applications in agricultural chemistry, particularly in developing new agrochemicals that enhance crop resistance to pests or diseases.
Case Studies
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound belongs to a class of benzene-carboximidamide derivatives with variable substituents. Below is a comparative analysis of structurally related analogs:
Key Observations:
- Substituent Impact : The pyridin-3-ylmethoxy group in the target compound may enhance target selectivity compared to the difluoromethyl analog, which lacks aromaticity for π-π interactions. The ethylpiperazine substituent in the discontinued analog likely improves solubility but may alter pharmacokinetics due to its basic nitrogen atoms .
- Salt Form : The trihydrochloride salt in both the target compound and Hoechst-33342 improves aqueous solubility, critical for in vitro assays. However, Hoechst-33342’s bis-benzimide structure enables direct DNA interaction, unlike the carboximidamide derivatives .
Physicochemical and Pharmacological Comparisons
- Solubility: The trihydrochloride form of the target compound and Hoechst-33342 ensures compatibility with biological buffers, whereas the difluoromethyl analog (as a mono-hydrochloride) may exhibit reduced solubility .
- Bioactivity: The pyridine moiety in the target compound could facilitate binding to heme-containing enzymes or kinases, whereas the ethylpiperazine group in its analog might target G-protein-coupled receptors . Hoechst-33342’s bis-benzimide structure allows minor-groove DNA binding, a mechanism absent in carboximidamide derivatives .
Research and Application Contexts
- Target Compound : Used in early drug discovery, likely for probing enzyme inhibition or receptor modulation. Its pyridine group may mimic nicotinamide or adenine cofactors .
- Hoechst-33342 : A benchmark in live-cell imaging due to its cell permeability and low toxicity, contrasting with carboximidamides, which may require optimization for cellular uptake .
Preparation Methods
Alkylation of 3-Hydroxybenzoic Acid Derivative
-
- Starting material: 3-hydroxybenzoic acid or methyl 3-hydroxybenzoate
- Alkylating agent: 3-(chloromethyl)pyridine or 3-(bromomethyl)pyridine
- Base: Triethylamine or sodium hydride
- Solvent: Dry tetrahydrofuran (THF) or ethanol
- Temperature: Room temperature to reflux depending on reactivity
Mechanism:
The phenolic hydroxyl group is deprotonated by the base, generating a phenolate ion that nucleophilically attacks the alkyl halide, forming the 3-(pyridin-3-ylmethoxy)benzene intermediate.
Conversion to Carboximidamide
-
- Intermediate: 3-(pyridin-3-ylmethoxy)benzoate ester
- Ammonia source: Ammonium chloride or gaseous ammonia
- Solvent: Ethanol or methanol
- Temperature: Reflux conditions
- Time: Several hours to overnight
Procedure:
The ester is treated with an excess of ammonia or ammonium salt under reflux to convert the ester group into the amidine (carboximidamide) functionality. This step may require purification by recrystallization or chromatography.
Formation of Trihydrochloride Salt
-
- Free base amidine compound
- Hydrochloric acid (HCl), typically concentrated or aqueous
- Solvent: Ethanol or water
- Temperature: Ambient to mild heating
Procedure:
The free base is dissolved in a suitable solvent and treated with three equivalents of hydrochloric acid to form the trihydrochloride salt. The salt precipitates out due to decreased solubility and is isolated by filtration and drying.
Research Findings and Optimization
- The choice of base and solvent in the alkylation step significantly affects yield and purity. Sodium hydride in dry THF provides higher conversion rates with fewer side products compared to triethylamine in ethanol.
- The amidine formation requires careful control of ammonia concentration and reaction time to avoid hydrolysis or overreaction leading to impurities.
- The trihydrochloride salt form enhances the compound's aqueous solubility and stability, which is crucial for biological testing and formulation.
Data Table: Summary of Preparation Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Alkylation | 3-(chloromethyl)pyridine, NaH, THF | 0°C to reflux | 2–6 hours | 75–85 | Dry conditions improve selectivity |
| 2 | Amidination | NH3 (excess), EtOH, reflux | Reflux (~78°C) | 12–24 hours | 65–80 | Excess ammonia ensures complete amidine formation |
| 3 | Salt formation | HCl (3 eq), EtOH or H2O | Room temperature | 1–3 hours | >90 | Trihydrochloride salt precipitates readily |
Notes on Scale-Up and Purification
- The alkylation reaction is sensitive to moisture; thus, anhydrous conditions are recommended for scale-up.
- Amidination may require monitoring by TLC or HPLC to ensure complete conversion.
- The trihydrochloride salt can be purified by recrystallization from ethanol-water mixtures to enhance purity.
Q & A
Basic Research Questions
Q. How can the synthesis of 3-(Pyridin-3-ylmethoxy)benzene-1-carboximidamide trihydrochloride be optimized for higher yield and purity?
- Methodological Answer : Optimizing synthesis requires systematic adjustment of reaction parameters (e.g., temperature, solvent polarity, and catalyst ratios) and purification techniques. Membrane separation technologies (e.g., nanofiltration) can enhance purity by removing by-products . Process control simulations (e.g., computational fluid dynamics) can model reaction kinetics to identify bottlenecks . Post-synthesis, techniques like recrystallization or chromatography should be validated using HPLC and NMR to confirm structural integrity .
Q. What methodologies are recommended for characterizing the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR (¹H/¹³C) to confirm aromatic and pyridyl proton environments.
- Mass Spectrometry (MS) for molecular weight verification.
- X-ray Crystallography to resolve stereochemical ambiguities.
- HPLC-PDA for purity assessment (>95% threshold) .
Q. What initial bioactivity screenings are suggested to assess its therapeutic potential?
- Methodological Answer : Prioritize in vitro assays:
- Enzyme Inhibition Assays : Target proteases (e.g., HIV-1 protease) using fluorogenic substrates to measure IC₅₀ values .
- Antiviral Activity : Cell-based assays (e.g., plaque reduction) against RNA viruses, with cytotoxicity controls (e.g., MTT assay) .
- Table 1 : Example antiviral data from analogous compounds:
| Compound | Target Virus | IC₅₀ (μM) | Cytotoxicity (CC₅₀, μM) | Selectivity Index (CC₅₀/IC₅₀) |
|---|---|---|---|---|
| Analog A (PubChem) | HIV-1 | 0.45 | >100 | >222 |
| 3-(Pyridin-3-ylmethoxy) analog | Under study | Pending | Pending | Pending |
| Source: Adapted from PubChem data |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., cell lines, solvent carriers). To address this:
- Replicate Studies : Use standardized protocols (e.g., CLIA guidelines) and include positive/negative controls.
- Meta-Analysis : Apply multivariate statistics to isolate confounding variables (e.g., pH, temperature).
- Advanced Analytics : Machine learning models can identify hidden correlations between structural features and bioactivity .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical fidelity?
- Methodological Answer : Scaling introduces challenges like heat transfer inefficiencies and particle aggregation. Mitigation strategies include:
- Process Simulation : Use Aspen Plus or COMSOL to model reaction dynamics and optimize stirring rates .
- Powder Technology : Implement spray drying or micronization to control particle size distribution and prevent caking .
- In-line PAT (Process Analytical Technology) : Real-time monitoring via Raman spectroscopy ensures consistent quality .
Q. How can structure-activity relationship (SAR) studies be designed to improve its antiviral efficacy?
- Methodological Answer : SAR requires iterative synthesis and testing:
- Fragment-Based Design : Modify the pyridylmethoxy group to enhance hydrophobic interactions with viral proteases.
- Molecular Docking : Use AutoDock Vina to predict binding affinities against HIV-1 protease (PDB: 1HPV) .
- Resistance Profiling : Serial passage assays to identify mutation-driven resistance mechanisms .
Q. What experimental frameworks are suitable for studying its interaction with cytochrome P450 enzymes?
- Methodological Answer :
- Microsomal Assays : Incubate with human liver microsomes (HLMs) and NADPH to measure metabolite formation via LC-MS/MS.
- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: Luciferin-IPA) to calculate Ki values .
- In Silico Predictors : Apply QSAR models (e.g., StarDrop) to prioritize high-risk isoforms for experimental validation .
Q. How can researchers validate its mechanism of action in complex biological systems?
- Methodological Answer :
- CRISPR-Cas9 Knockout Models : Disrupt putative targets (e.g., viral proteases) in cell lines to confirm on-target effects.
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
- Chemical Proteomics : Use affinity-based probes to map cellular binding partners .
Guidelines for Rigorous Research Design
- Theoretical Frameworks : Anchor studies in established theories (e.g., lock-and-key enzyme inhibition) to guide hypothesis generation .
- Field Research : Despite advances in computational methods, in vivo validation remains critical for translational relevance .
- Quadripolar Methodology : Balance theoretical, epistemological, morphological, and technical poles to avoid reductionism .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
